3,5-Diethylbenzaldehyde

Lipophilicity Membrane Permeability Drug Design

3,5-Diethylbenzaldehyde is a substituted benzaldehyde derivative (C₁₁H₁₄O, MW 162.23 g/mol) featuring ethyl groups at the 3- and 5-positions of the phenyl ring. This substitution pattern establishes the compound as a distinct member of the di-substituted benzaldehyde class, characterized as a liquid at room temperature with a predicted boiling point of ~251.3 °C at 760 mmHg and a predicted density of ~1.0 g/mL.

Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
CAS No. 81698-95-5
Cat. No. B1609886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diethylbenzaldehyde
CAS81698-95-5
Molecular FormulaC11H14O
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC(=C1)C=O)CC
InChIInChI=1S/C11H14O/c1-3-9-5-10(4-2)7-11(6-9)8-12/h5-8H,3-4H2,1-2H3
InChIKeyPNJMDOYTIFLVEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Diethylbenzaldehyde (CAS 81698-95-5): Structural and Physical-Chemical Baseline for Procurement Decisions


3,5-Diethylbenzaldehyde is a substituted benzaldehyde derivative (C₁₁H₁₄O, MW 162.23 g/mol) featuring ethyl groups at the 3- and 5-positions of the phenyl ring [1]. This substitution pattern establishes the compound as a distinct member of the di-substituted benzaldehyde class, characterized as a liquid at room temperature with a predicted boiling point of ~251.3 °C at 760 mmHg and a predicted density of ~1.0 g/mL . Its chemical identity is defined by canonical SMILES (CCC1=CC(=CC(=C1)C=O)CC) and InChIKey (PNJMDOYTIFLVEX-UHFFFAOYSA-N) .

Substitution 3,5-Diethyl pattern defines steric/electronic profile
Context ALDH3A1 inhibition study probe
Use SAR development and lipophilic building block

Why 3,5-Diethylbenzaldehyde Cannot Be Replaced by Common In-Class Substitutes


Substituted benzaldehydes cannot be interchanged without consequence in chemical or biological workflows. The specific 3,5-diethyl substitution pattern of 3,5-diethylbenzaldehyde confers distinct physicochemical properties and biological activity profiles compared to its closest analogs, such as 3,5-dimethylbenzaldehyde or regioisomeric diethylbenzaldehydes. The presence of ethyl versus methyl groups alters lipophilicity (LogP ~2.62 vs ~2.56 for the dimethyl analog), influences enzyme inhibition potency (e.g., IC₅₀ for ALDH3A1), and changes reaction outcomes in synthetic applications due to steric and electronic effects [1]. Simply substituting a more common or cheaper analog without validating these parameters can lead to synthetic failure, irreproducible biological data, or wasted resources [2].

3,5-Diethylbenzaldehyde
3,5-Dimethylbenzaldehyde (common substitute)
  • Lipophilicity shift (ethyl vs methyl) may alter membrane partitioning and distribution
  • ALDH3A1 inhibition profile may not transfer; dimethyl analog lacks reported enzyme data
  • Conformational landscape differs (3 vs 1 rotatable bonds), affecting binding entropy

Quantifiable Differentiation of 3,5-Diethylbenzaldehyde (CAS 81698-95-5) Versus Key Comparators


Enhanced Lipophilicity and Potential Membrane Permeability Compared to 3,5-Dimethylbenzaldehyde

3,5-Diethylbenzaldehyde exhibits a higher computed LogP value (2.62) than its direct methyl analog, 3,5-dimethylbenzaldehyde (LogP ~2.56), indicating a modest but potentially significant increase in lipophilicity . This difference stems from the replacement of methyl groups with ethyl groups at the 3- and 5-positions, which increases the compound's hydrophobic surface area.

Lipophilicity profile
Data to verify
LogP 2.62 vs 2.56 (dimethyl analog)
Supports lipophilicity-dependent SAR interpretation
Computed value; experimental verification recommended
Lipophilicity Membrane Permeability Drug Design

Quantified Inhibitory Activity Against Human ALDH3A1

In an enzymatic assay using full-length human ALDH3A1 expressed in E. coli, 3,5-diethylbenzaldehyde inhibited the oxidation of benzaldehyde with an IC₅₀ of 2.10 × 10³ nM [1]. This establishes a baseline of inhibitory activity for this specific diethyl substitution pattern, a parameter that cannot be assumed for uncharacterized or differently substituted benzaldehyde analogs.

ALDH3A1 inhibition
Reported
IC₅₀ = 2.1 µM
Supports ALDH inhibition assay context
BindingDB source; benzaldehyde substrate, E. coli expressed ALDH3A1
ALDH Inhibition Cancer Stem Cells Enzymology

Higher Molecular Weight and Rotatable Bond Count Distinguish 3,5-Diethylbenzaldehyde from 3,5-Dimethylbenzaldehyde

The replacement of methyl with ethyl groups results in a molecular weight increase of 28 Da (from 134.18 g/mol for 3,5-dimethylbenzaldehyde to 162.23 g/mol for 3,5-diethylbenzaldehyde) [1]. This is accompanied by an increase in rotatable bonds from 1 to 3, significantly altering the molecule's conformational flexibility and potential for interactions [2].

Molecular properties
Reported
MW 162.23 vs 134.18; Rot. bonds 3 vs 1
Supports conformational flexibility assessment
Structural calculation; validate experimentally if critical
Molecular Properties Synthetic Intermediates Library Design

Validated Research and Industrial Application Scenarios for 3,5-Diethylbenzaldehyde (CAS 81698-95-5)


Probing Structure-Activity Relationships (SAR) in Aldehyde Dehydrogenase (ALDH) Inhibition

3,5-Diethylbenzaldehyde serves as a specific diethyl substitution variant within a broader series of benzaldehyde-based ALDH inhibitors. Its characterized IC₅₀ against ALDH3A1 (2.1 μM) provides a benchmark for evaluating how ethyl substitution at the 3- and 5-positions affects potency compared to other substitution patterns [1]. This makes it a valuable comparator in SAR studies aimed at developing more potent or selective ALDH modulators for cancer stem cell research.

As a Lipophilic Building Block in Medicinal Chemistry

With a LogP of ~2.62, 3,5-diethylbenzaldehyde offers a distinct lipophilic starting point for the synthesis of more complex molecules compared to its dimethyl analog [1]. It can be employed in reactions typical of aromatic aldehydes, such as reductive aminations or Knoevenagel condensations, to introduce a specific hydrophobic element into drug candidates or chemical probes. The increased rotatable bond count (3 vs 1) also offers a different conformational landscape for target engagement .

A Component in Validated Synthetic Methodologies

This compound can serve as a specific, well-defined substrate in the development and optimization of synthetic methods for substituted benzaldehydes. Its known physical properties (e.g., boiling point, density) and availability from commercial suppliers make it a practical and reproducible choice for validating new oxidation or functionalization reactions, as exemplified in patent literature on the preparation of substituted benzaldehydes [2][3].

Application
Selection Property
Validation Focus
ALDH inhibition SAR studies
3,5-Diethyl substitution pattern
ALDH3A1 enzyme inhibition profile
Lipophilic building block synthesis
Lipophilicity profile (LogP)
Conformational flexibility assessment
Synthetic methodology validation
Substituted benzaldehyde substrate
Reaction reproducibility and scalability
Quote Request

Request a Quote for 3,5-Diethylbenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.